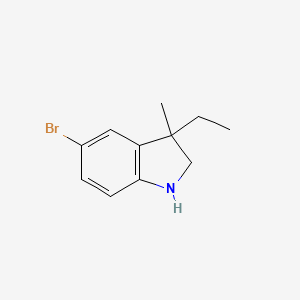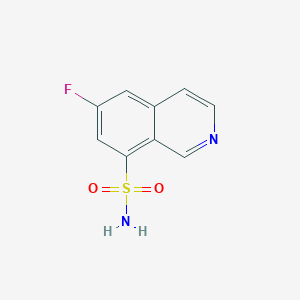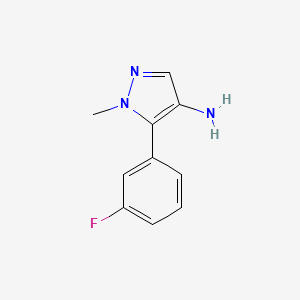
5-(3-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 3-fluoroaniline with 1-methyl-1H-pyrazol-4-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological activities depending on the introduced functional groups .
Scientific Research Applications
5-(3-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as an anticancer agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(3-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated pyrazole with similar biological activities.
3F-α-PHP (1-(3-fluorophenyl)-2-(pyrrolidin-1-yl)-hexan-1-one): A synthetic cathinone with psychoactive properties.
Uniqueness
5-(3-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its fluorine atom enhances its stability and binding affinity to molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H10FN3 |
|---|---|
Molecular Weight |
191.20 g/mol |
IUPAC Name |
5-(3-fluorophenyl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C10H10FN3/c1-14-10(9(12)6-13-14)7-3-2-4-8(11)5-7/h2-6H,12H2,1H3 |
InChI Key |
PSXJRLHPNGNMIJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)N)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


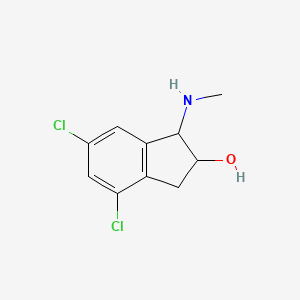
![3-[1-(3,5-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13211768.png)
![3-[(1S,2S,3R)-2-amino-3-(trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B13211779.png)
![1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13211790.png)
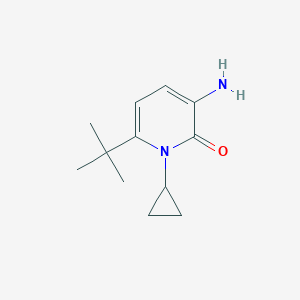
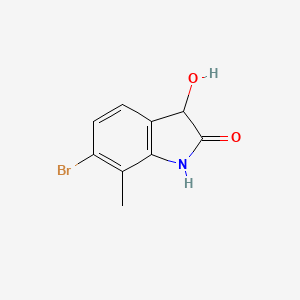
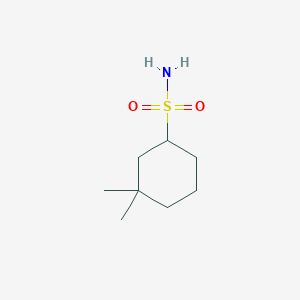

![Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [2-hydroxy-3-(morpholin-4-yl)propyl]phosphonate](/img/structure/B13211813.png)
